Lipophilicity (XLogP3) Differentiation: Ortho-Chloro vs. Unsubstituted Parent Analog
The ortho-chloro substituent of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide increases computed lipophilicity by approximately ΔXLogP3 ≈ +0.3 to +0.6 units relative to the unsubstituted parent analog N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-53-8). The target compound has a computed XLogP3 of 3.1 [1], while the unsubstituted analog, lacking any halogen, has an estimated XLogP3 of approximately 2.5–2.8 based on its lower molecular weight (296.4 vs. 330.87 Da) and absence of the chlorine atom . This lipophilicity increment places the target compound closer to the optimal CNS drug space (XLogP 2–4), suggesting superior passive membrane permeability for intracellular target engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-53-8); estimated XLogP3 ≈ 2.5–2.8 (based on structure and MW 296.4 vs. 330.87) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.6 (target more lipophilic) |
| Conditions | Computed property; XLogP3 algorithm; no experimental logP/logD data available for either compound |
Why This Matters
A ΔXLogP3 of +0.3–0.6 is sufficient to measurably alter passive membrane permeation rates, intracellular accumulation, and phospholipidosis risk in cell-based assays, making unsubstituted analog not a valid surrogate for this compound in permeability-dependent screens.
- [1] Kuujia.com. CAS 953142-16-0 Product Page: Computed Properties including XLogP3 = 3.1. https://www.kuujia.com/cas-953142-16-0.html (accessed 2026-04-29). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem. Neurosci. 2010;1(6):435-449. Optimal CNS XLogP range: 2–4. View Source
